Bienvenue dans la boutique en ligne BenchChem!

3-(pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine

Drug Design Physicochemical Properties CNS Penetration

3-(Pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine (CAS 946274-26-6; molecular formula C22H25N5O2S; MW 423.5 g/mol) is a research-grade, multi-heterocyclic small molecule that integrates a pyridazine core, a 3-pyridyl substituent at the 6-position, and a piperazine linker bearing a 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl) group. This compound belongs to a chemotype—3-(4-arylsulfonylpiperazin-1-yl)-6-substituted-pyridazine—that has been validated as a privileged scaffold for CNS-penetrant pan-muscarinic acetylcholine receptor (mAChR) antagonists, with demonstrated human M4 IC50 values below 200 nM in optimized analogs.

Molecular Formula C22H25N5O2S
Molecular Weight 423.5 g/mol
CAS No. 946274-26-6
Cat. No. B6529040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine
CAS946274-26-6
Molecular FormulaC22H25N5O2S
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4)C
InChIInChI=1S/C22H25N5O2S/c1-16-13-17(2)22(18(3)14-16)30(28,29)27-11-9-26(10-12-27)21-7-6-20(24-25-21)19-5-4-8-23-15-19/h4-8,13-15H,9-12H2,1-3H3
InChIKeyGZZQMPVGKPCVSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine: Structural Baseline and Procurement Context


3-(Pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine (CAS 946274-26-6; molecular formula C22H25N5O2S; MW 423.5 g/mol) is a research-grade, multi-heterocyclic small molecule that integrates a pyridazine core, a 3-pyridyl substituent at the 6-position, and a piperazine linker bearing a 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl) group . This compound belongs to a chemotype—3-(4-arylsulfonylpiperazin-1-yl)-6-substituted-pyridazine—that has been validated as a privileged scaffold for CNS-penetrant pan-muscarinic acetylcholine receptor (mAChR) antagonists, with demonstrated human M4 IC50 values below 200 nM in optimized analogs [1]. Commercial sourcing of this specific substitution pattern provides access to a distinct point in the structure–activity relationship (SAR) landscape of the pyridazine-sulfonamide series, offering a unique steric and electronic profile that differs from the more common unsubstituted benzenesulfonyl or heteroaryl-sulfonyl variants .

Why Generic Substitution Fails for 3-(Pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine in Procurement


The sulfonamide substituent on the piperazine ring is a critical determinant of target engagement, selectivity, and drug metabolism and pharmacokinetics (DMPK) within the pyridazine-sulfonamide series. In the structurally related 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine class, even minor modifications to the aryl-sulfonyl moiety shifted functional selectivity across M1–5 muscarinic subtypes from 9- to 16-fold, and profoundly altered CNS partitioning (rat brain-to-plasma Kp ranging from <0.3 to 2.1 depending on aryl group) [1]. Substituting the 2,4,6-trimethylbenzenesulfonyl group of the target compound with an unsubstituted benzenesulfonyl group (CAS 946213-84-9), a halogenated thiophene-sulfonyl group (CAS 946305-42-6 or related), or a 2,5-dimethylbenzenesulfonyl group (CAS 946274-50-6) is therefore expected to alter not only potency but also selectivity profile, physicochemical properties (LogP, solubility), and off-target liability—parameters that are inseparable from the sulfonyl substitution pattern. This SAR sensitivity makes direct generic interchange scientifically unjustified without experimental head-to-head validation [1][2].

Quantitative Comparative Evidence Guide for 3-(Pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine


Trimethylbenzenesulfonyl vs. Unsubstituted Benzenesulfonyl: Differential LogP and Steric Bulk

The 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl) group of the target compound introduces significantly greater hydrophobicity and steric volume compared to the unsubstituted benzenesulfonyl variant (CAS 946213-84-9). While no direct experimental LogP data for the target compound have been published in peer-reviewed literature, computational estimates from authoritative databases indicate a LogP of approximately 3.5 for the target compound . This compares to a LogP of approximately 2.3 for the unsubstituted benzenesulfonyl analog, representing a calculated LogP increase of approximately 1.2 units attributable to the three methyl substituents. This magnitude of LogP difference is class-consistent: within the chemically related 3-(4-arylsulfonyl)piperazine-pyridazine CNS antagonist series, increasing arylsulfonyl lipophilicity directly correlates with enhanced brain penetration, as measured by rat brain-to-plasma partition coefficients (Kp) ranging from 2.1 for optimized analogs [1]. The additional steric bulk provided by the 2,4,6-trimethyl substitution may also alter target binding pocket occupancy relative to the unsubstituted phenyl analog, a feature exploited in the broader arylsulfonyl-piperazine class to modulate receptor subtype selectivity [1].

Drug Design Physicochemical Properties CNS Penetration SAR

Regioisomeric Methyl Substitution: 2,4,6-Trimethyl vs. 2,5-Dimethylbenzenesulfonyl and Implications for Molecular Recognition

The 2,4,6-trimethylbenzenesulfonyl substitution pattern of the target compound is regioisomerically distinct from the immediately available 2,5-dimethylbenzenesulfonyl analog (3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine, CAS 946274-50-6), which features one fewer methyl group and a different distribution of methyl substituents around the benzene ring . The 2,4,6-trimethyl pattern provides symmetric steric shielding of both ortho positions relative to the sulfonyl linkage, whereas the 2,5-dimethyl pattern leaves one ortho position unsubstituted. This symmetry difference can influence the conformational preferences of the sulfonamide-piperazine linkage and the orientation of the aryl ring within target binding sites. In the broader pyridazine-sulfonamide class, even single-atom changes to the arylsulfonyl group have been shown to alter muscarinic receptor subtype functional selectivity profiles from equipotent pan-antagonism to 16-fold preference for specific subtypes [1]. The methyl count difference (three vs. two methyl groups) further contributes to the approximately 1.2 LogP unit increase and associated DMPK divergence relative to the unsubstituted baseline, a property gradient expected to apply equally when comparing the 2,4,6-trimethyl to the 2,5-dimethyl analog .

Medicinal Chemistry Drug Discovery Structure–Activity Relationship

Triple-Methyl vs. Electron-Withdrawing Substituents: Potential for Divergent Pharmacological Activity in Pyridazine–Sulfonamide Series

Compared with electron-deficient arylsulfonyl analogs such as 3-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine or 3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine, the 2,4,6-trimethylbenzenesulfonyl group is electron-donating, lacking halogen or strongly electron-withdrawing substituents . This electronic difference affects the acidity of the sulfonamide NH (if present in related scaffolds), the electron density on the pyridazine ring, and the metabolic vulnerability of the aryl ring. Electron-rich arylsulfonyl groups typically exhibit reduced rates of oxidative metabolism compared to halogenated analogs, and are less prone to generating reactive metabolites. In the broader pyridazine-sulfonamide class, the choice of aryl-sulfonyl substituent has been shown to dramatically affect pharmacokinetic profiles: in the pan-muscarinic antagonist series, even subtle changes to the arylsulfonyl group produced brain-to-plasma Kp values spanning an order of magnitude and altered rat hepatocyte clearance by over 5-fold [1]. The 2,4,6-trimethylphenyl group consequently represents a distinct electronic and metabolic liability profile relative to chloro-thiophene or trifluoromethyl-phenyl analogs [1]. Importantly, no peer-reviewed head-to-head pharmacological or DMPK data exist for any of these specific analogs at the time of writing.

Selectivity Profiling Drug Metabolism Chemical Biology

Scaffold Validation: Pyridazine–Piperazine–Sulfonamide Series as CNS-Penetrant Pan-Muscarinic Antagonists with Sub-200 nM Potency

The core scaffold shared by the target compound—comprising a pyridazine ring, a piperazine linker, and an arylsulfonyl group—has been independently validated as a novel, CNS-penetrant chemotype for mAChR antagonism in a high-throughput screening and optimization campaign reported by Bender et al. (2017) [1]. In that study, optimized analogs from the 3-(4-arylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine series achieved human M4 IC50 values below 200 nM, with rat brain-to-plasma Kp reaching 2.1 (Kp,uu = 1.1), confirming free brain concentrations sufficient for target engagement in vivo. Importantly, this chemotype lacks the classical basic or quaternary amine pharmacophore historically associated with mAChR antagonists, representing a fundamentally new chemical entry point for muscarinic receptor modulation [1]. While the target compound has not been evaluated in these specific assays, its scaffold identity places it within the SAR landscape of a published, peer-reviewed medicinal chemistry series, which is more than can be stated for many commercially available, structurally uncharacterized screening compounds.

Neuroscience GPCR Pharmacology Chemical Biology

Best Research and Industrial Application Scenarios for 3-(Pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine


Focused SAR Exploration of the Arylsulfonyl Pocket in Pyridazine-Based GPCR Ligands

The target compound serves as a regioisomerically and electronically distinct analog for systematic SAR studies probing the arylsulfonyl-binding sub-pocket of muscarinic or other aminergic GPCR targets. When screened alongside the unsubstituted benzenesulfonyl (CAS 946213-84-9), 2,5-dimethylbenzenesulfonyl (CAS 946274-50-6), 5-chlorothiophene-sulfonyl, and 2-trifluoromethylbenzenesulfonyl variants, the 2,4,6-trimethylbenzenesulfonyl group reveals the impact of symmetric tri-methylation on potency, subtype selectivity, and functional efficacy, as informed by the class SAR described by Bender et al. (2017) [1].

CNS Drug Discovery Programs Requiring Lipophilic, Metabolically Stable Arylsulfonyl Warheads

For CNS-targeted programs where adequate brain exposure is a prerequisite, the elevated LogP (~3.5) predicted for the 2,4,6-trimethylbenzenesulfonyl group, and its electron-donating character (suggesting reduced oxidative metabolism compared to halogenated analogs), make this compound a hypothesis-driven candidate for in vitro ADME profiling (LogD, microsomal stability, PAMPA-BBB) and subsequent rodent brain-to-plasma ratio determination. The scaffold's precedent for CNS penetration (rat Kp = 2.1 in related analogs [1]) provides justification for this investment.

Chemical Biology Probe Development and Target Deconvolution Studies

The structural orthogonality of the 2,4,6-trimethylbenzenesulfonyl group relative to unsubstituted phenyl or heteroaryl sulfonyl analogs makes this compound a suitable candidate for affinity-based proteomics or photoaffinity labeling (PAL) probe development. The three methyl groups can serve as a steric 'handle' detectable by chemical proteomics workflows, and the compound may be used as an active (or inactive) control in target engagement studies where the sulfonyl substituent is systematically varied to assess binding-site steric tolerance [1].

Building Block Procurement for Parallel Library Synthesis of Pyridazine–Sulfonamide Collections

Research organizations conducting parallel or combinatorial chemistry campaigns around the pyridazine scaffold may procure this compound as a specific monomer (or the corresponding sulfonyl chloride precursor) to generate focused libraries. The 2,4,6-trimethylbenzenesulfonyl substituent provides balanced lipophilicity and steric bulk that complements common medicinal chemistry sulfonamide diversity sets, filling a gap between the unsubstituted phenyl and heavily decorated biaryl-sulfonyl extremes [1].

Quote Request

Request a Quote for 3-(pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.